2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile
Description
2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile is a fluorinated quinoline derivative characterized by a carbonitrile group at position 4 and a 2,2-difluoroethoxy substituent at position 2 of the quinoline core. This compound is of interest in medicinal chemistry due to quinoline's established role in targeting enzymes and receptors, particularly in antimicrobial and anticancer research .
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)quinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-11(14)7-17-12-5-8(6-15)9-3-1-2-4-10(9)16-12/h1-5,11H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTFDEPILJKMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OCC(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile typically involves the reaction of appropriately substituted quinoline derivatives with 2,2-difluoroethanol. One common method includes the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts,
Biological Activity
2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoline core substituted with a difluoroethoxy group and a carbonitrile moiety. The presence of these functional groups is believed to contribute to its reactivity and biological properties. The carbonitrile group can participate in various chemical reactions, potentially enhancing its biological activity through interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile. For instance, quinoline-based compounds have demonstrated significant activity against various cancer cell lines. Notably, some derivatives exhibit selective inhibition of cancer cell proliferation while sparing normal cells.
- Mechanism of Action : The anticancer activity often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds that inhibit Aurora kinases have been shown to effectively reduce tumor growth in xenograft models .
-
Case Studies :
- A study evaluating a series of quinoline derivatives found that certain modifications led to enhanced cytotoxicity against human cancer cell lines, indicating that structural changes can significantly impact biological activity .
- In vivo studies using zebrafish embryos demonstrated that some quinoline derivatives could induce apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. Research has indicated that compounds similar to 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile exhibit activity against mycobacterial species.
- In vitro Studies : Compounds were tested against Mycobacterium tuberculosis and showed higher efficacy compared to standard treatments like isoniazid. The structure-activity relationship analysis indicated that specific substitutions enhanced antimicrobial potency .
Structure-Activity Relationship (SAR)
The biological activity of 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile can be influenced by its structural features:
| Functional Group | Effect on Activity |
|---|---|
| Carbonitrile | Enhances reactivity and target binding |
| Difluoroethoxy | Modulates lipophilicity and bioavailability |
| Quinoline Core | Essential for interaction with biological targets |
Research indicates that modifications to the quinoline structure can lead to variations in potency and selectivity against different biological targets.
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to assess toxicity. Some studies have shown that certain quinoline derivatives exhibit low toxicity towards human cell lines, making them promising candidates for further development in therapeutic applications .
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
Key structural analogs and their substituent profiles are summarized below:
Key Observations:
- Fluorine Positioning: The target compound’s 2,2-difluoroethoxy group provides distinct steric and electronic effects compared to monofluorinated analogs (e.g., 2e and 24b). The geminal difluoro configuration increases electronegativity and metabolic resistance compared to single fluorine substitutions .
- Lipophilicity: The difluoroethoxy chain likely increases logP compared to non-fluorinated alkoxy groups, balancing solubility and membrane permeability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile to ensure high purity?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, the difluoroethoxy group is introduced using 2,2-difluoroethyl derivatives under Suzuki-Miyaura or Buchwald-Hartwig conditions. Purification involves recrystallization (e.g., in ethyl acetate) and column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization requires , , and HRMS to confirm structural integrity and purity (>95%) .
Q. How should researchers handle and store 2-(2,2-Difluoroethoxy)quinoline-4-carbonitrile to ensure safety and stability?
- Safety Protocols : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/vapors; work in a fume hood. For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste.
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C in a dry, dark environment. Stability tests indicate degradation under prolonged exposure to moisture or light .
Q. What analytical techniques are critical for characterizing this compound and validating its structure?
- Essential Techniques :
- NMR Spectroscopy : (400 MHz, CDCl) to resolve quinoline protons and difluoroethoxy splitting patterns. confirms fluorine environments.
- HRMS : High-resolution mass spectrometry (ESI+) for exact mass validation (e.g., calculated for CHFNO: 259.0685).
- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance fluorination efficiency during synthesis?
- Approach : Screen catalysts (e.g., Pd(PPh) vs. XPhos-Pd-G3), bases (KCO vs. CsCO), and solvents (DMF vs. THF). Kinetic studies (e.g., via ) track fluorinated intermediate formation. Microwave-assisted synthesis may reduce reaction time and improve yields .
Q. What strategies are employed to investigate structure-activity relationships (SAR) for quinoline-4-carbonitrile derivatives?
- Methodology : Synthesize analogs with varied substituents (e.g., replacing difluoroethoxy with methoxy or trifluoromethyl groups). Test bioactivity in assays (e.g., antimicrobial, anticancer). Correlate electronic (Hammett σ values) and steric effects with activity trends. Computational docking (e.g., AutoDock) identifies binding interactions with target proteins .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns)?
- Troubleshooting :
- Repeat experiments to confirm reproducibility.
- Use 2D NMR (COSY, HSQC) to assign proton correlations.
- Compare with literature data for analogous quinoline derivatives (e.g., 2-aryl-4-cyano quinolines in ).
- Consider dynamic effects (e.g., rotational barriers in difluoroethoxy groups) .
Q. What approaches assess the compound’s stability under varying pH, temperature, and solvent conditions?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via HPLC.
- Thermal Stability : TGA/DSC analysis (5–200°C) under N.
- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous mixtures .
Q. How can computational models predict physicochemical properties or reactivity of this compound?
- Computational Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
